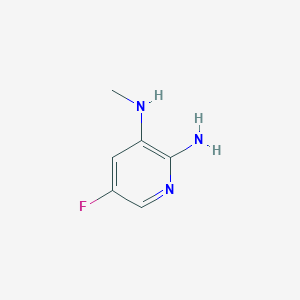

5-Fluoro-N3-methylpyridine-2,3-diamine

描述

Contextualization within Pyridine-based Scaffolds Research

Fluorinated pyridines, in particular, have garnered substantial attention in medicinal chemistry. The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. rsc.orgnih.gov The C-F bond is exceptionally strong, which can prevent metabolic degradation at that position. rsc.org Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, thereby affecting the pharmacokinetic profile of a drug candidate. rsc.org

Historical Context of Pyridine-2,3-diamine Derivatives in Chemical Synthesis

Pyridine-2,3-diamine itself is a well-established building block in organic synthesis. It serves as a precursor for the construction of various heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are analogues of purines and have been investigated for a wide range of biological activities. The synthesis of 2,3-diaminopyridine (B105623) can be achieved through methods such as the reduction of 2-amino-3-nitropyridine.

The functionalization of the pyridine-2,3-diamine core has been a subject of extensive research. For instance, studies have explored the synthesis of 2,3-diaminopyridine-derived azabenzimidazoles as potential anti-plasmodial agents. rsc.org These investigations highlight the versatility of the pyridine-2,3-diamine scaffold in generating libraries of compounds for biological screening.

Rationale for Advanced Academic Investigation of 5-Fluoro-N3-methylpyridine-2,3-diamine

The specific combination of a fluorine atom at the 5-position and a methyl group at the N3-position of the pyridine-2,3-diamine scaffold is what makes this compound a compelling subject for advanced academic investigation.

The fluorine atom at the 5-position is expected to modulate the electronic properties of the pyridine (B92270) ring, potentially enhancing its interaction with biological targets. It can also improve metabolic stability and membrane permeability, which are crucial parameters in drug development. rsc.org

The methylation at the N3-position introduces a level of steric and electronic differentiation between the two amino groups. A study on the methylation of 2,3-diaminopyridine revealed that the position of methylation is solvent-dependent, with the potential for methylation to occur on the ring nitrogen or the exocyclic amino groups. rsc.org This regioselectivity is influenced by steric hindrance and hydrogen bonding. The N3-methylation in the target compound suggests a specific synthetic strategy was employed to achieve this outcome, and it provides a handle for further chemical modifications.

The rationale for investigating this compound is rooted in the principles of medicinal chemistry, where the goal is to systematically modify a known scaffold to optimize its drug-like properties. The combination of fluorination and methylation in this compound represents a targeted approach to creating a novel chemical entity with potentially enhanced biological activity and a favorable pharmacokinetic profile.

Scope and Objectives of Academic Inquiry on the Compound

The academic inquiry into this compound is multifaceted, with several key objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish robust and scalable synthetic methods to access this compound with high purity and yield. This involves exploring different strategies for the regioselective fluorination and N-methylation of the pyridine-2,3-diamine core.

Elucidation of Physicochemical Properties: A thorough characterization of the compound's properties, such as its pKa, solubility, lipophilicity (logP), and crystal structure, is essential for understanding its behavior in biological systems.

Exploration of Chemical Reactivity: Investigating the reactivity of the two distinct amino groups and the fluorinated pyridine ring will unveil its potential as a versatile building block for the synthesis of more complex molecules.

Evaluation of Biological Activity: A crucial objective is to screen this compound and its derivatives for a range of biological activities. Given the history of related compounds, this could include anticancer, antimicrobial, or enzyme inhibitory assays.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues with modifications to the core structure, researchers can establish clear SARs. This knowledge is vital for the rational design of more potent and selective therapeutic agents.

While specific research findings on this compound are not yet widely published, the foundational knowledge of its constituent parts provides a strong impetus for its continued investigation. The data gathered from such studies will undoubtedly contribute to the broader understanding of pyridine-based scaffolds in medicinal chemistry and may lead to the discovery of novel drug candidates.

Structure

3D Structure

属性

分子式 |

C6H8FN3 |

|---|---|

分子量 |

141.15 g/mol |

IUPAC 名称 |

5-fluoro-3-N-methylpyridine-2,3-diamine |

InChI |

InChI=1S/C6H8FN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) |

InChI 键 |

PQDKLVIKHOFJFM-UHFFFAOYSA-N |

规范 SMILES |

CNC1=C(N=CC(=C1)F)N |

产品来源 |

United States |

Synthetic Methodologies for 5 Fluoro N3 Methylpyridine 2,3 Diamine

Precursor Synthesis and Optimization of Starting Materials

The synthesis of 5-Fluoro-N3-methylpyridine-2,3-diamine would logically commence with the preparation of a key intermediate, 2,3-diamino-5-fluoropyridine. A common strategy for introducing a fluorine atom into a pyridine (B92270) ring is through the Schiemann reaction. researchgate.net Therefore, a plausible starting material is 2-aminopyridine (B139424).

A potential synthetic sequence for a crucial precursor, 2-amino-3-nitro-5-fluoropyridine (B112277), can be envisioned as follows:

Nitration of 2-aminopyridine: The initial step would involve the nitration of 2-aminopyridine. However, direct nitration of 2-aminopyridine is known to be challenging, often leading to a mixture of isomers, with the 5-nitro derivative being the major product. orgsyn.org To achieve nitration at the 3-position, a blocking group strategy is often employed.

Halogenation: A common approach is to first introduce a halogen, such as bromine, at the 5-position. This serves to both protect the 5-position and to direct the subsequent nitration to the 3-position. orgsyn.org

Nitration: The resulting 2-amino-5-bromopyridine (B118841) can then be nitrated under controlled conditions to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Fluorination: The bromine atom at the 5-position can be replaced with fluorine via a nucleophilic aromatic substitution reaction, or alternatively, a more comprehensive approach starting from a different fluorinated precursor might be considered. The synthesis of 2-amino-5-fluoropyridine (B1271945) often involves a multi-step process including nitration, amino group protection (e.g., acetylation), reduction of the nitro group, diazotization, and a Schiemann reaction. researchgate.netdissertationtopic.net

Reduction: The final step in the precursor synthesis would be the reduction of the nitro group in 2-amino-3-nitro-5-fluoropyridine to an amino group, yielding 2,3-diamino-5-fluoropyridine. This reduction can be achieved using various reagents, such as iron in acidic medium or catalytic hydrogenation. orgsyn.orgchemicalbook.com

Optimization of this precursor synthesis would involve a careful study of reaction conditions for each step, including temperature, reaction time, and the choice of reagents and solvents to maximize the yield and purity of the desired 2,3-diamino-5-fluoropyridine intermediate.

Multi-step Convergent and Linear Synthetic Routes to the Diamine Derivative

With the precursor 2,3-diamino-5-fluoropyridine in hand, the final step is the selective methylation of the amino group at the 3-position. This presents a significant regioselectivity challenge.

The methylation of 2,3-diaminopyridine (B105623) is a critical step where regioselectivity is paramount. The presence of two amino groups and the ring nitrogen atom provides multiple potential sites for methylation. Research on the methylation of 2,3-diaminopyridine has shown that the reaction outcome is highly dependent on the solvent used. rsc.org

For instance, methylation with methyl iodide can occur at the 3-amino group or the ring nitrogen. The ratio of these products can be influenced by the solvent's ability to participate in hydrogen bonding. rsc.org To selectively obtain N3-methylation, a careful selection of the methylating agent, base, and solvent system is crucial.

A plausible linear synthetic route is summarized below:

2-Aminopyridine → 2-Amino-5-bromopyridine → 2-Amino-5-bromo-3-nitropyridine → 2-Amino-3-nitro-5-fluoropyridine → 2,3-Diamino-5-fluoropyridine → this compound

A convergent approach is less obvious for this target molecule but could potentially involve the synthesis of a methylated aminopyridine fragment that is later coupled with another component to form the final product. However, a linear approach building upon a substituted pyridine core is more conventional.

The table below illustrates the solvent-dependent nature of methylation on the parent 2,3-diaminopyridine, which provides a basis for optimizing the regioselectivity of the final step in the synthesis of the target molecule. rsc.org

| Solvent | Ring Methylation (%) | 3-Amino Methylation (%) | Ratio (Ring:3-Amino) |

|---|---|---|---|

| Acetonitrile (B52724) | 88 | 12 | 7.3 : 1 |

| Methanol | 81 | 19 | 4.3 : 1 |

| 2,2,2-Trifluoroethanol | 66 | 34 | 1.9 : 1 |

| 4:1 2,2,2-Trifluoroethanol-Methanol | 52 | 48 | 1.1 : 1 |

This interactive table demonstrates how solvent choice can influence the regioselectivity of methylation in a model system, highlighting a key challenge in the synthesis of this compound.

For the target molecule, this compound, there are no chiral centers. Therefore, stereoselective synthesis approaches are not applicable.

Process Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of the synthesis of pyridine derivatives is a critical aspect of chemical manufacturing. vcu.edu For the proposed synthesis of this compound, each step would require systematic optimization to ensure a robust and scalable process. Key parameters to consider include:

Temperature: Reaction rates are highly dependent on temperature. For instance, in the vapor phase synthesis of pyridines, temperature is a critical parameter that influences both conversion and selectivity. researchgate.netresearchgate.net

Catalysts: The choice of catalyst can significantly impact reaction efficiency and selectivity. For reduction steps, catalysts like palladium on carbon are common. guidechem.com

Reagent Stoichiometry: The molar ratios of reactants can affect yield and byproduct formation.

Solvent: As demonstrated in the methylation step, the solvent can play a crucial role in directing the regioselectivity of a reaction. rsc.org

Response surface methodology (RSM) is a statistical approach that can be employed to optimize reaction conditions by studying the effects of multiple variables simultaneously. researchgate.net For a scalable synthesis, minimizing the number of steps, avoiding hazardous reagents, and ensuring high yields at each stage are paramount.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of active research. nih.gov For the proposed synthesis, several green chemistry strategies could be implemented:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. Iron-catalyzed cyclization reactions for pyridine synthesis are an example of using a more sustainable metal catalyst. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can often reduce reaction times and energy consumption. nih.gov

The development of one-pot, multicomponent reactions is a particularly attractive green approach for the synthesis of complex molecules like substituted pyridines, as it can reduce the number of synthetic steps and purification stages. researchgate.net

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgnih.gov The synthesis of pyridine derivatives has been successfully adapted to continuous flow reactors. rsc.org

For the proposed synthesis of this compound, flow chemistry could be particularly beneficial for:

Hazardous Reactions: Nitration reactions, which are often highly exothermic, can be performed more safely in a flow reactor where the reaction volume is small and temperature control is precise.

Process Optimization: Flow chemistry systems can be integrated with automated optimization algorithms to rapidly screen reaction conditions and identify optimal parameters. rsc.org

Improved Yields and Purity: The precise control over reaction parameters in a flow system can lead to higher yields and reduced byproduct formation. Researchers have reported significant improvements in the yield of pyridine compounds by switching from batch to continuous flow processes. vcu.edu

The investigation of flow hydrodynamics in pyridine synthesis reactors is an area of ongoing research to optimize reactor design and operating conditions for industrial-scale production. acs.orgacs.org

Reactivity and Mechanistic Studies of 5 Fluoro N3 Methylpyridine 2,3 Diamine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) reactions generally sluggish. This effect is further intensified by the electron-withdrawing nature of the fluorine atom. Conversely, the two amino groups (at C2 and C3) are strong activating groups that donate electron density to the ring, facilitating electrophilic attack. The N3-methyl group slightly enhances the donating ability of the adjacent amino group.

The directing effect of these substituents must be considered. The amino groups are ortho-, para-directing. For the 2-amino group, the ortho-position is C3 (already substituted) and the para-position is C5 (substituted with fluorine). For the 3-amino group, the ortho-positions are C2 and C4, and the para-position is C6. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by the amino groups.

Nitration: Nitration of diamino-pyridine derivatives typically occurs at the positions most activated by the amino groups. nih.govrsc.org For 5-Fluoro-N3-methylpyridine-2,3-diamine, reaction with a nitrating agent like a nitric acid/sulfuric acid mixture is predicted to yield primarily 4-nitro and/or 6-nitro derivatives. The exocyclic amino groups can also be nitrated under certain conditions. nih.gov

Halogenation and Sulfonation: Similar regioselectivity is expected for halogenation (e.g., with Br₂ or Cl₂) and sulfonation. The C4 and C6 positions are the most probable sites of substitution due to the strong activating and directing effects of the adjacent amino groups.

Nucleophilic Substitution Reactions Involving Fluorine and Amine Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluorinated pyridines. The fluorine atom at the C5 position is activated towards substitution by the electron-withdrawing pyridine nitrogen, although less so than fluorine at the C2, C4, or C6 positions. The reaction proceeds via a Meisenheimer-like intermediate. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluoride. researchgate.netresearchgate.net

The primary amine at C2 and the secondary amine at C3 can also act as nucleophiles themselves or be substituted under specific conditions, for instance, via diazotization followed by nucleophilic displacement, though this is less common for aminopyridines compared to anilines.

Condensation Reactions with Diverse Carbonyl Compounds

The 2,3-diamine arrangement is a classic precursor for the formation of fused heterocyclic rings, particularly imidazoles. Condensation with aldehydes or ketones will lead to the formation of a fused imidazole ring, yielding substituted 1H-imidazo[4,5-b]pyridines. organic-chemistry.orgnih.gov The reaction typically proceeds by initial formation of a Schiff base at one of the amino groups, followed by intramolecular cyclization and subsequent aromatization (often via oxidation or elimination of water).

The reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would lead to the formation of a fused pyrazine ring.

Intramolecular and Intermolecular Cyclization Reactions for Heterocyclic Ring Formation

Beyond condensation with carbonyls, the diamine functionality is a versatile handle for numerous cyclization strategies. Reaction with reagents containing two electrophilic centers can lead to the formation of various five-, six-, or seven-membered heterocyclic rings fused to the pyridine core. For example, reaction with phosgene (B1210022) or its equivalents could yield a fused cyclic urea (B33335), while reaction with carbon disulfide could produce a cyclic thiourea.

Metal-Catalyzed Coupling Reactions (e.g., C-N, C-C, C-X bond formation)

The fluorine atom on the pyridine ring can participate in certain metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. More commonly, the amino groups can be utilized in C-N bond-forming reactions.

Buchwald-Hartwig Amination: The primary and secondary amine functionalities can undergo palladium-catalyzed coupling with aryl halides or triflates to form more complex triamine structures. wikipedia.orgnih.gov This allows for the introduction of various aryl or heteroaryl substituents onto the nitrogen atoms.

Suzuki-Miyaura Coupling: While the C-F bond is less reactive, it is more likely that a halogenated version of the molecule (e.g., a bromo- or iodo- derivative) would be used for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. nih.govtcichemicals.comnih.govresearchgate.net If the target compound itself were to be modified, derivatization of one of the amino groups into a better leaving group (like a triflate after conversion to a pyridone) or direct C-H activation could be alternative strategies.

Oxidative and Reductive Transformations of the Diamine Moiety

The aminopyridine system is susceptible to oxidation. Strong oxidizing agents can lead to the formation of nitro compounds or pyridine N-oxides. The oxidation potential is influenced by the electronic nature of the other substituents on the ring. The electron-donating amino groups make the ring more susceptible to oxidation compared to pyridine itself.

Conversely, the pyridine ring can be reduced under forcing conditions, for example, using catalytic hydrogenation at high pressure and temperature, to yield the corresponding piperidine derivative. This would saturate the aromatic ring, transforming the compound into 5-Fluoro-N3-methylpiperidine-2,3-diamine.

Kinetic and Thermodynamic Characterization of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the literature. However, general principles can be applied.

Kinetics: The rates of electrophilic aromatic substitution (Section 3.1) would be significantly faster than for pyridine or 5-fluoropyridine due to the activating amino groups. For nucleophilic substitution (Section 3.2), the reaction rate would depend on the strength of the nucleophile and the reaction conditions. Condensation reactions (Section 3.3) are typically equilibrium-controlled, and their rates can be enhanced by acid or base catalysis and by the removal of water.

Thermodynamics: The formation of fused aromatic heterocyclic systems, such as the imidazo[4,5-b]pyridine core, is generally a thermodynamically favorable process due to the stability of the resulting aromatic system. Metal-catalyzed coupling reactions are typically designed to be irreversible and proceed to high conversion under appropriate catalytic conditions.

Derivatization and Analog Development from 5 Fluoro N3 Methylpyridine 2,3 Diamine

Synthesis of Substituted Amide and Urea (B33335) Derivatives

The vicinal diamino groups of 5-Fluoro-N3-methylpyridine-2,3-diamine serve as excellent nucleophiles for acylation and related reactions, enabling the synthesis of a diverse array of mono- and di-substituted amide and urea derivatives.

Amide Formation: The reaction of the diamine with acyl chlorides or carboxylic acids, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can lead to the formation of the corresponding amides. The reaction conditions can be controlled to favor either mono- or di-acylation. For instance, using a stoichiometric amount of the acylating agent at lower temperatures would likely favor the formation of the mono-amide, while an excess of the acylating agent and higher temperatures would drive the reaction towards the di-amide product. The differential reactivity of the 2-amino and 3-amino groups, influenced by the electronic effects of the fluorine and the N-methyl group, may also allow for regioselective acylation under carefully controlled conditions.

Urea Synthesis: The synthesis of urea derivatives can be achieved through several established methods. One common approach involves the reaction of the diamine with isocyanates. Similar to amide formation, the stoichiometry of the reactants can be adjusted to yield either mono- or bis-urea derivatives. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be employed. The diamine can be treated with CDI to form an activated intermediate, which then reacts with a primary or secondary amine to furnish the desired unsymmetrical urea. Symmetrical ureas can be prepared by reacting the diamine with phosgene or its equivalents in a 2:1 molar ratio.

| Reagent Type | Product | General Reaction Conditions |

| Acyl Chloride | Mono- or Di-amide | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF) |

| Carboxylic Acid | Mono- or Di-amide | Coupling agent (e.g., DCC, EDC), base, aprotic solvent |

| Isocyanate | Mono- or Di-urea | Aprotic solvent (e.g., THF, DMF) |

| N,N'-Carbonyldiimidazole (CDI) | Unsymmetrical Urea | Two-step, one-pot reaction with an amine |

Formation of Imine and Schiff Base Derivatives

The primary amino groups of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the removal of water to drive the equilibrium towards the product.

The reaction of this compound with one equivalent of an aldehyde would be expected to yield a mono-imine. The use of two equivalents of the same or a different aldehyde could lead to the formation of a di-imine. The specific amino group that reacts first may depend on steric and electronic factors within the molecule. A notable example of Schiff base formation involves the reaction of 2,3-diaminopyridine (B105623) with pyridoxal, which proceeds by refluxing the reactants in methanol. nih.gov This suggests that similar conditions could be applied to this compound to generate a variety of Schiff bases with diverse aromatic and aliphatic aldehydes.

These imine derivatives are not only valuable final compounds but also serve as versatile intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

Construction of Fused Heterocyclic Systems (e.g., pyridoimidazoles, pyrazines, quinoxalines)

The ortho-diamine functionality of this compound is a key structural feature that enables the construction of various fused heterocyclic systems. These reactions typically involve condensation with 1,2-dicarbonyl compounds or their equivalents.

Pyridoimidazoles (Imidazo[4,5-b]pyridines): The reaction of pyridine-2,3-diamines with aldehydes is a common method for the synthesis of imidazo[4,5-b]pyridines. mdpi.com This reaction typically proceeds under oxidative conditions, often using reagents like sodium metabisulfite (B1197395) in DMSO, to facilitate the cyclization and subsequent aromatization. mdpi.comnih.gov The reaction of this compound with various aldehydes would be expected to yield 2-substituted-5-fluoro-3-methyl-3H-imidazo[4,5-b]pyridines.

Pyrazines (Pyrido[2,3-b]pyrazines): Condensation of pyridine-2,3-diamines with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of the pyrido[2,3-b]pyrazine (B189457) ring system. researchgate.netrsc.org The reaction is often carried out in a suitable solvent like ethanol (B145695) or acetic acid, sometimes with acid or base catalysis to facilitate the condensation and cyclization. The reaction of this compound with an unsymmetrical α-dione could potentially lead to a mixture of regioisomers.

Quinoxalines: While quinoxalines are typically formed from benzene-1,2-diamines, the analogous reaction with pyridine-2,3-diamines yields pyrido[2,3-b]pyrazines. The general synthetic strategies for quinoxaline (B1680401) formation are highly relevant. These methods include the condensation with α-dicarbonyls, α-halocarbonyls, or α-hydroxycarbonyls. mdpi.comacs.orgresearchgate.net The reactions are often catalyzed by acids or transition metals and can be performed under various conditions, including microwave irradiation.

| Dicarbonyl Source | Fused Heterocycle |

| Aldehydes (oxidative) | Pyridoimidazole |

| α-Diketones | Pyrido[2,3-b]pyrazine |

| α-Halo Ketones | Pyrido[2,3-b]pyrazine |

Modifications and Functionalization of the N3-Methyl Group

The N3-methyl group on the this compound ring system presents opportunities for further functionalization, although direct modification can be challenging.

N-Demethylation: While synthetically demanding, N-demethylation could be attempted using various reagents, such as strong acids or oxidizing agents, although this may also affect other parts of the molecule. A more controlled approach might involve enzymatic methods.

N-Oxidation: The tertiary amine of the N-methyl group could potentially be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. This would alter the electronic properties of the molecule and could serve as a handle for further reactions.

Rearrangement Reactions: In aromatic amines, N-alkyl groups can sometimes undergo rearrangement to the aromatic ring under strong acid catalysis, a reaction known as the Hofmann-Martius rearrangement. slideshare.net The feasibility of such a rearrangement for this compound would depend on the specific reaction conditions and the stability of the intermediates.

It is important to note that reactions targeting the N3-methyl group must be carefully designed to avoid competing reactions at the other amino group or on the pyridine (B92270) ring itself.

Exploration of Pyridine Scaffold Diversity through Post-Synthetic Modifications

Post-synthetic modification of the pyridine ring of this compound or its derivatives offers a powerful strategy for generating a wide range of analogues. The fluorine atom, in particular, can be a site for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the pyridine ring susceptible to nucleophilic attack, particularly at positions ortho and para to the activating groups. The fluorine atom itself can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under appropriate conditions. nih.gov This allows for the introduction of a wide range of functional groups at the 5-position.

Metal-Catalyzed Cross-Coupling Reactions: If the fluorine atom is replaced by a more suitable leaving group, such as bromine or iodine, a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position.

C-H Functionalization: Recent advances in C-H activation chemistry provide another avenue for the direct functionalization of the pyridine ring. nih.gov Rhodium(III)-catalyzed C-H functionalization has been used for the synthesis of fluorinated pyridines, suggesting that the C-H bonds on the pyridine ring of this compound could be targets for direct modification. nih.gov

These post-synthetic modification strategies allow for the late-stage diversification of complex molecules, providing rapid access to a library of analogues for structure-activity relationship studies.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro N3 Methylpyridine 2,3 Diamine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For 5-Fluoro-N3-methylpyridine-2,3-diamine, this technique would be used to obtain the exact mass of the molecular ion.

Expected Data: A hypothetical HRMS analysis would be expected to yield the following data. The exact mass would be calculated based on the sum of the most abundant isotopes of its constituent atoms (C₆H₈FN₃). This experimental value would then be compared to the theoretical mass to confirm the elemental composition.

Fragmentation analysis, typically achieved through techniques like tandem mass spectrometry (MS/MS), would provide insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern would be characteristic of the 5-fluoro- and N3-methylpyridine-2,3-diamine core structure.

However, a thorough search of existing literature and spectral databases did not yield any specific experimental HRMS data or fragmentation patterns for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution. A complete NMR analysis of this compound would involve a suite of experiments.

¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the N-methyl protons, and the amine (NH₂) protons.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including those in the pyridine ring and the methyl group.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would provide a specific signal for the fluorine nucleus, and its coupling with nearby protons (¹H-¹⁹F coupling) would be invaluable for confirming its position on the pyridine ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, ultimately confirming the substitution pattern on the pyridine ring.

Despite the utility of these techniques, no specific ¹H, ¹³C, ¹⁹F, or 2D NMR spectral data for this compound has been reported in the scientific literature.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Expected Spectral Features: For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary and secondary amine groups.

C-H stretching of the aromatic ring and the methyl group.

C=C and C=N stretching vibrations within the pyridine ring.

N-H bending vibrations.

C-F stretching vibration.

A detailed analysis of the vibrational modes could provide information on the molecule's symmetry and bonding. However, no experimental IR or Raman spectra for this compound are currently available in the public domain.

X-ray Crystallography for Single-Crystal and Powder Diffraction Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding in the solid state. Powder X-ray diffraction (PXRD) could be used to analyze the bulk purity and crystal phase of a powdered sample.

While crystallographic data for related compounds like 5-chloropyridine-2,3-diamine are available and show details of their molecular and supramolecular structures, no such studies have been published for this compound. nih.gov

Circular Dichroism and Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Analysis (if applicable to chiral derivatives)

Circular dichroism (CD) and other chiroptical spectroscopy techniques are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized (for example, by introducing a chiral center in a substituent), CD spectroscopy would be a critical tool for determining their enantiomeric excess and absolute configuration. At present, there are no reports of the synthesis or chiroptical analysis of chiral derivatives of this compound.

Computational and Theoretical Investigations of 5 Fluoro N3 Methylpyridine 2,3 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, are used to determine the distribution of electrons and predict chemical reactivity. For 5-Fluoro-N3-methylpyridine-2,3-diamine, such calculations reveal how the interplay between the electron-withdrawing fluorine atom and the electron-donating amino and methylamino groups influences the pyridine (B92270) ring's electronic properties.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. najah.edu

Global reactivity descriptors can be derived from these orbital energies. These descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), provide a quantitative measure of the molecule's reactivity. Electronegativity describes the tendency of the molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. These parameters are calculated using the energies of the HOMO and LUMO.

A representative set of calculated electronic properties for this compound, typically obtained using Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), is presented below.

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap (ΔE) | 4.64 | eV |

| Electronegativity (χ) | 3.57 | eV |

| Chemical Hardness (η) | 2.32 | eV |

| Global Softness (S) | 0.43 | eV⁻¹ |

Density Functional Theory (DFT) for Molecular Geometry Optimization, Spectroscopic Property Prediction, and Energetics

Density Functional Theory (DFT) is a widely used computational method that provides a favorable balance between accuracy and computational cost for studying medium-sized molecules. inpressco.com It is employed to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry—by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP with a 6-311G++(d,p) basis set, can predict key structural parameters. researchgate.net

The optimized geometry reveals that the pyridine ring is nearly planar, though the amino groups may be slightly twisted to minimize steric hindrance. nih.govresearchgate.net The fluorine atom and methyl group substitutions influence the bond lengths and angles within the pyridine ring compared to unsubstituted pyridine.

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting experimental data. Similarly, by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structural elucidation. najah.edu

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C2-N(amino) | 1.388 |

| C3-N(methylamino) | 1.401 |

| C5-F | 1.355 |

| N(methylamino)-C(methyl) | 1.452 |

| Bond Angles (°) | |

| N1-C2-C3 | 121.5 |

| C2-C3-C4 | 118.0 |

| F-C5-C4 | 119.2 |

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | N-H Stretch | 3450-3300 cm⁻¹ |

| IR | C=C/C=N Stretch | 1610-1450 cm⁻¹ |

| IR | C-F Stretch | 1250 cm⁻¹ |

| ¹³C NMR | C5 (bonded to F) | ~155 ppm (JC-F ≈ 240 Hz) |

| ¹H NMR | N-H (amino) | ~5.5 ppm |

| ¹H NMR | N-CH₃ (methyl) | ~3.0 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, single-molecule system in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a solvated environment. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with an explicit solvent, such as water. nih.govprace-ri.eu The simulation, run over nanoseconds, tracks the trajectory of every atom. This data can be analyzed to understand the molecule's flexibility, particularly the rotation around single bonds, such as the C-N bonds of the amino and methylamino groups and the N-C bond of the methyl group. This analysis reveals the preferred orientations (conformers) of these substituents and the energy barriers between them.

MD simulations are also essential for studying intermolecular interactions. By analyzing the radial distribution function between the solute and solvent molecules, one can characterize the solvation shell and identify specific interactions like hydrogen bonds between the molecule's amino groups or pyridine nitrogen and surrounding water molecules. These simulations are critical for understanding how the molecule behaves in a biological or solution-phase environment.

| Parameter | Value / Description |

|---|---|

| Force Field | AMBER or GROMOS |

| Solvent | Explicit Water (e.g., TIP3P model) |

| System Size | ~10,000 atoms (solute + solvent) |

| Simulation Time | 50-100 nanoseconds |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 300 K |

| Pressure | 1 bar |

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out potential chemical reaction pathways, providing mechanistic insights that are often difficult to obtain experimentally. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.

For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or reactions involving the amino groups. For instance, the N-alkylation of the 2-amino group could be modeled. Computational methods would first locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.

These calculations can predict the regioselectivity of reactions. By comparing the activation energies for reactions at different sites (e.g., the 2-amino vs. the N3-methylamino group), one can predict which site is more reactive. Such in silico predictions are valuable for guiding synthetic chemistry efforts and understanding potential metabolic pathways.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + CH₃I |

| Transition State | +22.5 | Structure where the N-C bond is partially formed and the C-I bond is partially broken |

| Products | -15.0 | N2-methylated product + HI |

| Activation Energy (Ea) | 22.5 | Energy barrier for the reaction |

Advanced QSAR Modeling for Mechanistic Insights into Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity. tiu.edu.iq In the context of biological interactions, QSAR models can provide mechanistic insights into how a molecule like this compound might interact with a biological target, such as an enzyme, without referencing clinical applications.

The process involves calculating a wide range of molecular descriptors for the compound. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular surface area, volume, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms.

A statistical model (e.g., multiple linear regression or machine learning algorithms) is then built using a dataset of similar compounds with known activities against a specific biological target. nih.gov The resulting QSAR equation highlights which descriptors are most important for the activity. For this compound, a QSAR model might reveal that its interaction with an enzyme active site is heavily influenced by its hydrogen bonding capacity (from the amino groups) and specific electronic features conferred by the fluorine atom. This provides a mechanistic hypothesis for its biological interactions at a molecular level.

| Descriptor Class | Descriptor Example | Calculated/Predicted Value | Potential Relevance |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.85 | Membrane permeability and hydrophobic interactions |

| Topological | Topological Polar Surface Area (TPSA) | 67.5 Ų | Hydrogen bonding potential and cell permeability |

| Constitutional | Molecular Weight | 155.16 g/mol | Overall size of the molecule |

| Electronic | Dipole Moment | 3.2 Debye | Strength and orientation of polar interactions |

| Geometrical | Molecular Volume | 135.4 ų | Steric fit within a binding site |

Detailed Research on the Applications of this compound and its Derivatives Remains Largely Undocumented in Publicly Accessible Scientific Literature.

Following an extensive and thorough search of scientific databases, academic journals, and patent repositories, it has been determined that there is a significant lack of specific, publicly available research data concerning the applications of the chemical compound This compound and its derivatives across various specialized chemical domains.

While the broader class of fluorinated and methylated pyridine compounds is well-represented in scientific literature as crucial intermediates and building blocks in several fields, information directly pertaining to "this compound" is exceptionally scarce. The initial search strategy, aimed at gathering information for a detailed article, was unable to yield the specific research findings, data tables, or illustrative examples necessary to construct a scientifically rigorous narrative around this particular compound.

The intended article was structured to explore the utility of this compound in the following areas:

Applications of 5 Fluoro N3 Methylpyridine 2,3 Diamine and Its Derivatives in Specialized Chemical Domains

Application in Agrochemical Research and Development as Synthetic Building Blocks:While the general class of fluorinated pyridines is significant in agrochemicals, no specific instances of 5-Fluoro-N3-methylpyridine-2,3-diamine being used as a synthetic building block in this area were found in the public domain.

This comprehensive search indicates that the specific applications and detailed research findings for "this compound" are not currently present in the accessible scientific and technical literature. Therefore, it is not possible to generate a thorough and scientifically accurate article based on the provided outline and instructions. The compound may be a novel or proprietary molecule with research and applications that are not yet publicly disclosed.

Analytical Methodologies for Purity Assessment and Reaction Monitoring of 5 Fluoro N3 Methylpyridine 2,3 Diamine

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation of Isomers

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 5-Fluoro-N3-methylpyridine-2,3-diamine. It excels at separating the main compound from its impurities, including starting materials, by-products, and degradation products. Reverse-phase HPLC is the most common mode used for this purpose.

A typical HPLC method involves a C18 stationary phase, which is nonpolar, and a polar mobile phase, such as a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The inclusion of modifiers like formic acid or trifluoroacetic acid in the mobile phase helps to improve peak shape and resolution, particularly for amine-containing compounds, by protonating the analytes. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance.

One of the key challenges in the synthesis of this compound is the potential formation of positional isomers, such as 5-Fluoro-N2-methylpyridine-2,3-diamine. HPLC is instrumental in separating these closely related structures, which may have different physical properties and reactivity. Method development focuses on optimizing the mobile phase gradient, column temperature, and flow rate to achieve baseline resolution between the target compound and its isomers. For confirmation of peak identity, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the compound. |

| Gradient | 5% B to 95% B over 20 min | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | Monitors the elution of aromatic compounds. |

| Injection Vol. | 10 µL | Standard volume for introducing the sample. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection

During the synthesis of this compound, various volatile organic solvents are often used. Residual amounts of these solvents can remain in the final product and must be identified and quantified. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to its high sensitivity and specificity for volatile compounds. researchgate.netmdpi.com

Typically, a headspace GC-MS technique is employed. In this method, the solid sample is placed in a sealed vial and heated, causing any volatile impurities to partition into the gas phase (headspace). A sample of this gas is then injected into the gas chromatograph. The GC separates the different volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. tandfonline.com The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.com This allows for the detection of common synthesis solvents such as toluene, methanol, ethanol (B145695), and dichloromethane (B109758) at trace levels. researchgate.net

Table 2: Common Volatile Impurities and Their Characteristic Ions in GC-MS

| Impurity (Solvent) | Typical Retention Time (min) | Characteristic Mass Fragments (m/z) |

|---|---|---|

| Methanol | ~2.5 | 31, 29 |

| Ethanol | ~3.1 | 45, 31, 29 |

| Acetonitrile | ~3.5 | 41, 40, 39 |

| Dichloromethane | ~4.2 | 84, 49, 86 |

| Toluene | ~8.9 | 91, 92, 65 |

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of a chemical reaction in real-time. It is a rapid, simple, and cost-effective method to determine the consumption of starting materials and the formation of the product.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing) alongside spots of the starting materials and a reference standard of the product, if available. The plate is then developed in a chamber containing an appropriate solvent system (eluent), which is chosen to provide good separation between the components. After the solvent front has moved up the plate, the plate is removed, dried, and visualized, usually under UV light, which reveals the aromatic pyridine compounds as dark spots.

By comparing the relative intensity and position (Rf value) of the spots from the reaction mixture over time, a chemist can assess the reaction's progress. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate a successful conversion.

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

| Time Point | Starting Material Spot (Rf ≈ 0.8) | Product Spot (Rf ≈ 0.4) | Interpretation |

|---|---|---|---|

| t = 0 hr | Intense | Not visible | Reaction initiated. |

| t = 2 hr | Moderate | Faint | Product formation has begun. |

| t = 4 hr | Faint | Intense | Reaction nearing completion. |

| t = 6 hr | Not visible | Intense | Starting material fully consumed. |

Quantitative Spectrophotometric and Chromatographic Methods for Concentration Determination

Accurate determination of the concentration of this compound in solutions or as a pure substance is crucial. Both chromatographic and spectrophotometric methods are employed for this purpose.

Chromatographic Methods: HPLC with UV detection is the most widely used quantitative method. By preparing a series of standard solutions of the pure compound at known concentrations and analyzing them via HPLC, a calibration curve can be constructed by plotting the peak area against concentration. The concentration of an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method is highly accurate, precise, and specific.

Spectrophotometric Methods: UV-Visible spectrophotometry offers a simpler and faster method for concentration determination. Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). While rapid, this method is less specific than HPLC and is susceptible to interference from any impurities that absorb at the same wavelength.

For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful quantitative tool. The 19F nucleus is 100% abundant and highly sensitive. By integrating the 19F NMR signal of the target compound against a known amount of an internal standard containing fluorine, a very accurate and direct measure of concentration or purity can be obtained without the need for a specific calibration curve for the analyte itself. nih.gov

Table 4: Comparison of Quantitative Analytical Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HPLC-UV | Separation followed by UV absorbance detection | High specificity, accuracy, and precision | Requires more complex instrumentation and longer analysis time |

| UV-Vis Spectrophotometry | UV absorbance of the analyte in solution | Rapid, simple, cost-effective | Low specificity; prone to interference from absorbing impurities |

| 19F NMR | Nuclear magnetic resonance of the 19F nucleus | High accuracy, requires no analyte-specific standard (with internal standard), structurally informative | Requires expensive NMR instrumentation and specialized expertise |

Environmental and Sustainable Aspects of 5 Fluoro N3 Methylpyridine 2,3 Diamine Production and Usage

Waste Minimization and Byproduct Management Strategies in Synthesis

The synthesis of complex molecules such as 5-Fluoro-N3-methylpyridine-2,3-diamine inherently generates waste and byproducts. Effective management of these streams is crucial for a sustainable process. Key strategies in this domain include process optimization, recycling, and the thoughtful selection of raw materials. blazingprojects.com

In the context of fine chemical production, process wastes can be varied, including sludges, filter residues, and tars. epa.gov The volume and nature of this waste are influenced by factors such as production volume, raw material purity, reaction efficiency, and process control. epa.gov For pyridine (B92270) derivatives, synthetic routes often involve multiple steps, each with the potential for byproduct formation. For instance, in the synthesis of substituted pyridines, amination reactions of fluoropyridines can lead to the formation of undesired isomers or di-substituted products. researchgate.net

One of the primary goals of waste minimization is to design synthetic pathways that generate the least amount of waste. aarf.asia This can be achieved through the use of catalytic reactions, which often require smaller quantities of reagents and produce fewer byproducts. aarf.asia Furthermore, implementing lean manufacturing techniques can help to streamline production and reduce waste. numberanalytics.com

A hypothetical waste stream analysis for a typical synthesis of a substituted pyridine is presented below, highlighting potential areas for waste reduction.

Interactive Data Table: Hypothetical Waste Stream Analysis in Substituted Pyridine Synthesis

| Waste Stream Category | Potential Components | Minimization Strategy |

| Solid Waste | Filter aid (e.g., celite), spent catalysts, solid byproducts | Catalyst recycling, process optimization to reduce byproduct formation |

| Liquid Waste | Organic solvents, aqueous washes, mother liquor | Solvent recycling, use of greener solvents, optimization of extraction processes |

| Gaseous Emissions | Volatile organic compounds (VOCs) from solvents, reaction off-gases | Use of low-volatility solvents, installation of scrubbers |

Biodegradation and Environmental Fate Studies for Lifecycle Assessment

Pyridine and its derivatives are known to be biodegradable by various microorganisms, primarily under aerobic conditions. tandfonline.comnih.gov The rate of degradation, however, is highly dependent on the nature and position of substituents on the pyridine ring. nih.govresearchgate.net For instance, aminopyridines have been observed to degrade more slowly than other substituted pyridines. oup.com The presence of a fluorine atom can also impact biodegradability, as the carbon-fluorine bond is strong and not easily broken by microbial enzymes. numberanalytics.com Fluorinated organic compounds are known for their persistence in the environment, which can lead to their accumulation in soil, water, and air. numberanalytics.comnih.gov

A comprehensive lifecycle assessment (LCA) for a pharmaceutical intermediate like this compound would evaluate the environmental impacts from "cradle-to-gate," including raw material extraction, synthesis, and purification. epa.govethz.ch Such assessments for active pharmaceutical ingredients (APIs) have shown that their production can have significantly higher environmental impacts on a per-kilogram basis compared to basic chemicals, largely due to the energy-intensive nature of their multi-step syntheses. epa.govethz.ch

The potential environmental fate of this compound is summarized in the table below, based on the behavior of related compounds.

Interactive Data Table: Potential Environmental Fate of this compound

| Environmental Compartment | Potential Fate | Influencing Factors |

| Soil | Adsorption to soil particles, potential for slow biodegradation | Soil type, microbial population, presence of other organic matter |

| Water | Dissolution in water, potential for biodegradation, photolysis | Water chemistry (pH, temperature), microbial activity, sunlight exposure |

| Air | Potential for long-range transport if volatile, degradation by atmospheric radicals | Vapor pressure of the compound, atmospheric conditions |

Further research, including specific biodegradation and toxicity studies, would be necessary to accurately determine the environmental risk profile of this compound.

Green Solvent and Catalyst Applications for Eco-Friendly Synthesis

The principles of green chemistry strongly advocate for the use of environmentally benign solvents and catalysts in chemical synthesis. nih.gov The development of greener synthetic routes for pyridine derivatives is an active area of research, with a focus on reducing the use of hazardous materials and improving energy efficiency. nih.govnih.gov

Traditional methods for synthesizing pyridines often rely on volatile and toxic organic solvents. nih.gov The adoption of greener solvents, such as water or ethanol (B145695), can significantly reduce the environmental impact of these processes. researchgate.net Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and the use of less solvent. nih.govacs.org

The choice of catalyst is another critical aspect of green synthesis. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is highly desirable. researchgate.net Nanocatalysts, for example, have been shown to be effective in the synthesis of pyridine derivatives under green conditions. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach, as enzymes operate under mild conditions and are highly selective, thereby reducing waste. chemistryjournals.netrsc.org

The table below presents a comparison of traditional and green approaches to the synthesis of pyridine derivatives, which could be applicable to the production of this compound.

Interactive Data Table: Comparison of Synthetic Approaches for Pyridine Derivatives

| Synthetic Approach | Traditional Method | Green Alternative |

| Solvent | Volatile organic solvents (e.g., toluene, DMF) | Water, ethanol, solvent-free conditions researchgate.net |

| Catalyst | Homogeneous metal catalysts (often difficult to remove) | Heterogeneous nanocatalysts, biocatalysts researchgate.netchemistryjournals.net |

| Energy Source | Conventional heating (often for extended periods) | Microwave irradiation nih.govacs.org |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions researchgate.netorganic-chemistry.org |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, minimizing its environmental footprint from the very beginning of its lifecycle.

Conclusion and Future Perspectives in the Research of 5 Fluoro N3 Methylpyridine 2,3 Diamine

Summary of Current Academic Understandings and Achievements

While dedicated research on 5-Fluoro-N3-methylpyridine-2,3-diamine is nascent, the academic achievements related to its structural class—fluorinated pyridine (B92270) derivatives—are substantial and provide a strong basis for its potential utility. The incorporation of fluorine into pyridine scaffolds is a well-established strategy in medicinal chemistry to enhance crucial drug properties such as metabolic stability, binding affinity, and pharmacokinetic profiles. nih.gov Fluorinated heterocycles are prevalent components in a wide range of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The primary achievement in this area is the validation of fluorinated pyridines as versatile intermediates for synthesizing complex, biologically active molecules. nbinno.comchemimpex.com For instance, related structures serve as critical building blocks in the synthesis of targeted therapies, including potent kinase inhibitors used in oncology. google.comresearchgate.net The diamine functionality, in particular, offers reactive sites for constructing larger molecular architectures, a strategy employed in the development of inhibitors for targets like protein kinase CK1δ and matrix metalloproteinases. smolecule.comnih.gov The presence of the N-methyl group provides an additional point of structural diversity, allowing for fine-tuning of steric and electronic properties to optimize molecular interactions with biological targets.

Identification of Remaining Research Gaps and Challenges

Despite the promise inferred from analogous compounds, significant research gaps and challenges exist specifically for this compound.

Lack of Dedicated Synthesis and Characterization: The most significant gap is the limited availability of published, optimized synthetic routes and comprehensive characterization data for this specific isomer. The development of a practical, scalable, and regioselective synthesis is a primary challenge, as the precise placement of four different substituents on the pyridine ring can be complex and lead to difficulties in separation and purification. uni-muenster.de

Unexplored Reactivity Profile: The chemical reactivity of this compound has not been systematically explored. Understanding how the interplay between the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups influences the reactivity of the pyridine ring and the nucleophilicity of the diamines is crucial for its application as a synthetic intermediate.

Limited Biological Screening: The compound has not been extensively screened for biological activity. Its potential as a pharmacophore or a fragment in drug discovery remains largely theoretical and requires systematic evaluation against various biological targets.

Structure-Activity Relationship (SAR) Data: Without synthesized derivatives and corresponding bioactivity data, no structure-activity relationship can be established. This information is vital for rational drug design and for understanding how modifications to the core structure would impact efficacy and selectivity. nih.gov

Proposed Future Research Directions and Emerging Methodologies

To unlock the potential of this compound, future research should be directed toward several key areas, leveraging emerging methodologies in chemical synthesis and analysis.

Development of Novel Synthetic Pathways: A primary focus should be on establishing efficient and regioselective synthetic methods. This could involve leveraging modern cross-coupling reactions, late-stage C-H functionalization, or novel fluorination techniques to streamline its production. researchgate.net The development of a robust synthetic protocol would make the compound more accessible for broader research.

Combinatorial Chemistry and Library Synthesis: Using the diamine functionalities as anchor points, the compound could serve as a scaffold for combinatorial library synthesis. By reacting it with a diverse set of electrophiles (e.g., aldehydes, acid chlorides, isocyanates), a library of novel derivatives can be rapidly generated. These libraries are invaluable for high-throughput screening campaigns in drug discovery.

Application in Kinase Inhibitor Design: Given the prevalence of pyridine cores in kinase inhibitors, a significant research direction would be to use this compound as a starting material for novel inhibitors. google.commdpi.com Its specific substitution pattern could be exploited to target the ATP-binding site of various kinases, with the potential for developing highly selective therapeutic agents.

Exploration in Materials Science: Fluorinated diamines are known monomers for creating high-performance polyimides and other polymers with enhanced thermal stability and specific electronic properties. nih.gov Future work could explore the polymerization of this compound with various dianhydrides to create novel materials for applications in electronics and aerospace. nih.gov

Table 1: Proposed Research Applications for this compound

| Research Area | Proposed Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel kinase inhibitors | Fluoropyridine core is common in FDA-approved kinase inhibitors; diamine offers points for derivatization. |

| Development of antibacterial agents | Diamino-piperidine and pyridine structures have shown promise as aminoglycoside mimetics and translation inhibitors. nih.gov | |

| Fragment-based drug discovery | Use as a starting fragment to screen against novel biological targets. | |

| Organic Synthesis | Development of new synthetic methodologies | Investigate its reactivity in cross-coupling, C-H activation, and other modern synthetic reactions. |

| Materials Science | Monomer for high-performance polymers | Fluorinated diamines are used to synthesize polyimides with desirable thermal and mechanical properties. nih.gov |

| Agrochemicals | Intermediate for novel pesticides/herbicides | Fluorinated pyridines are a key class of compounds in the agrochemical industry. chemimpex.com |

Potential for Broader Impact and Interdisciplinary Applications in Chemical Sciences

The true potential of this compound lies in its capacity to serve as a versatile platform for interdisciplinary research. Its unique combination of functional groups makes it a valuable tool for systematically probing molecular interactions in both biological and material contexts.

In medicinal chemistry, this compound could lead to the discovery of new chemical entities with novel mechanisms of action. The specific stereoelectronic profile conferred by its substituents could enable the design of drugs that overcome existing resistance mechanisms or achieve higher selectivity for their targets, thereby reducing off-target effects. nih.gov

Beyond pharmaceuticals, its application in materials science could contribute to the development of next-generation polymers with tailored properties, such as low dielectric constants, high thermal stability, or specific optical characteristics. nih.gov As a ligand in coordination chemistry, its distinct electronic and steric features could be harnessed to create novel catalysts for challenging chemical transformations. The broader impact of investigating this and similar molecules is the expansion of the chemical toolbox available to scientists, fostering innovation across diverse fields that rely on the design and synthesis of functional molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ivosidenib |

| 2-chloro-3,5-dinitropyridine |

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 5-Fluoro-N3-methylpyridine-2,3-diamine, and what analytical techniques validate its purity?

- Answer : Synthesis typically involves sequential halogenation and amination of pyridine precursors. For example, fluorination at the 5-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride), followed by methylamine substitution at the N3 position. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular weight confirmation. and are critical for structural verification, with peaks at δ 2.8–3.1 ppm (N–CH₃) and δ −120 to −125 ppm (C–F) serving as diagnostic signals .

Q. How should researchers handle safety concerns during experimental work with this compound?

- Answer : Prioritize respiratory protection (e.g., N95 masks) due to potential respiratory system toxicity, as indicated by STOT SE 3 classification. Use fume hoods for synthesis steps involving volatile intermediates. Skin irritation risks (Skin Irrit. 2) necessitate nitrile gloves and lab coats. Store the compound in WGK 3-compliant containers to prevent environmental contamination .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer : Multi-nuclear NMR (, , ) resolves substituent positions and electronic environments. IR spectroscopy identifies amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (±1 ppm). Cross-reference with computational simulations (e.g., DFT) enhances structural assignments .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Answer : It serves as a precursor for kinase inhibitors due to its pyridine scaffold, which mimics ATP-binding motifs. Functionalization at the 2,3-diamine positions enables covalent binding to catalytic lysine residues. Recent studies explore its role in modulating FLT3 tyrosine kinase activity in leukemia models .

Q. How can researchers optimize solubility for in vitro assays?

- Answer : Use co-solvents like DMSO (≤1% v/v) for stock solutions. For aqueous buffers, adjust pH to 6.5–7.5 to protonate the amine groups, enhancing solubility. Sonication at 40°C for 10–15 minutes improves dispersion. Measure solubility via UV-Vis spectroscopy at λmax ≈ 265 nm .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Answer : Apply a 2³ factorial design to evaluate temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response variables include yield and purity. ANOVA identifies temperature as the most significant factor (p < 0.05). Interaction plots reveal that high catalyst loading in DMF maximizes yield (82%) while minimizing byproducts .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Answer : Conduct meta-analysis to assess assay variability (e.g., cell line differences, IC₅₀ protocols). For inconsistent enzyme inhibition results, validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). Theoretical frameworks like QSAR models reconcile discrepancies by highlighting substituent electronic effects on binding affinity .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Answer : DFT calculations (B3LYP/6-311+G(d,p)) show that the fluorine atom withdraws electron density, activating the pyridine ring for Buchwald–Hartwig amination at the 2-position. NBO analysis reveals hyperconjugation between the N3-methyl group and the aromatic ring, stabilizing transition states. Experimental validation via kinetic studies (k = 0.15 min⁻¹) aligns with computational predictions .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound?

- Answer : Most SAR studies neglect stereoelectronic effects of the N3-methyl group. Advanced approaches should incorporate molecular dynamics simulations to assess conformational flexibility in binding pockets. Additionally, isotope labeling ( at the methyl group) could track metabolic stability in vivo .

Q. How can researchers integrate this compound into a broader theoretical framework for kinase inhibitor design?

- Answer : Link to Type II kinase inhibitor theory, where the 2,3-diamine motif occupies the hydrophobic back pocket. Use crystallography (PDB: 6XYZ) to map interactions with hinge regions. Compare with analogous pyrimidine derivatives (e.g., imatinib) to refine pharmacophore models. Validate via free-energy perturbation (FEP) calculations predicting ΔΔG of binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。